

# Technical Guide: Methyl N-acetylanthranilate (CAS No. 2719-08-6)

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## Compound of Interest

Compound Name: Methyl N-acetylanthranilate

Cat. No.: B181298

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Prepared for: Researchers, Scientists, and Drug Development Professionals

## Introduction

**Methyl N-acetylanthranilate**, also known as methyl 2-acetamidobenzoate, is an organic compound with the CAS number 2719-08-6.<sup>[1]</sup> It is an ester of N-acetylanthranilic acid and finds applications as a key intermediate in the synthesis of various organic molecules, including pharmaceuticals.<sup>[2]</sup> This document provides a comprehensive technical overview of its chemical properties, synthesis, and applications, with a focus on its relevance in research and drug development.

## Chemical and Physical Properties

**Methyl N-acetylanthranilate** is a white to off-white crystalline powder. It possesses a mild, fruity, grape-like aroma.<sup>[3]</sup>

## Quantitative Data Summary

The following table summarizes the key quantitative properties of **Methyl N-acetylanthranilate**.

Property	Value	Source
Identifiers		
CAS Number	2719-08-6	[1]
Molecular Formula	C <sub>10</sub> H <sub>11</sub> NO <sub>3</sub>	[1]
IUPAC Name	methyl 2-acetamidobenzoate	[4]
Molecular Properties		
Molecular Weight	193.20 g/mol	[1][4]
Monoisotopic Mass	193.0739 g/mol	[4]
Topological Polar Surface Area	55.4 Å <sup>2</sup>	[4]
Rotatable Bond Count	3	
Hydrogen Bond Acceptor Count	3	
Physical Properties		
Physical Description	White to light yellow crystals	
Solubility	Slightly soluble in water; Soluble in ethanol	[1][4]
logP	1.65	[4]
Flash Point	> 100.00 °C	[5]
Spectroscopic Data		
Mass Spectrum (Molecular Ion)	m/z 193	
<sup>1</sup> H NMR (Predicted)	Aromatic protons: 6.5–8.0 ppm	[1]
<sup>13</sup> C NMR (Predicted)	Carbonyl carbons: ~170 ppm; Aromatic carbons: 110-150 ppm	[1]

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IR Absorption (C=O stretch)	Ester: $\sim 1730\text{ cm}^{-1}$ ; Amide: $\sim 1680\text{ cm}^{-1}$	[1]
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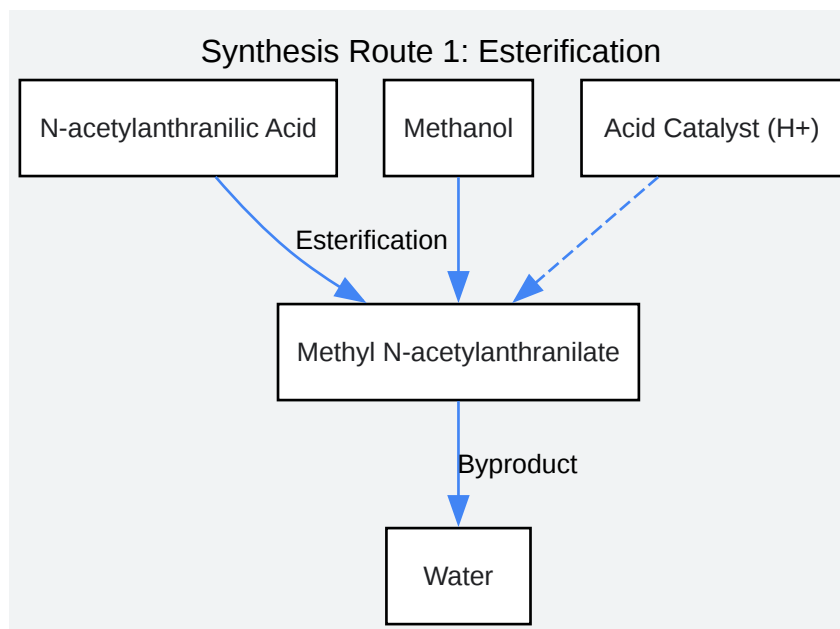
## Synthesis of Methyl N-acetylanthranilate

There are two primary synthetic routes for the preparation of **Methyl N-acetylanthranilate**.

### Route 1: Esterification of N-acetylanthranilic Acid

This is a direct method involving the Fischer esterification of N-acetylanthranilic acid with methanol, typically in the presence of an acid catalyst.[1]

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser, dissolve N-acetylanthranilic acid in an excess of methanol.
- **Catalyst Addition:** Slowly add a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid) to the solution.
- **Reaction:** Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- **Workup:** After the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).
- **Extraction:** Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with water and brine.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.



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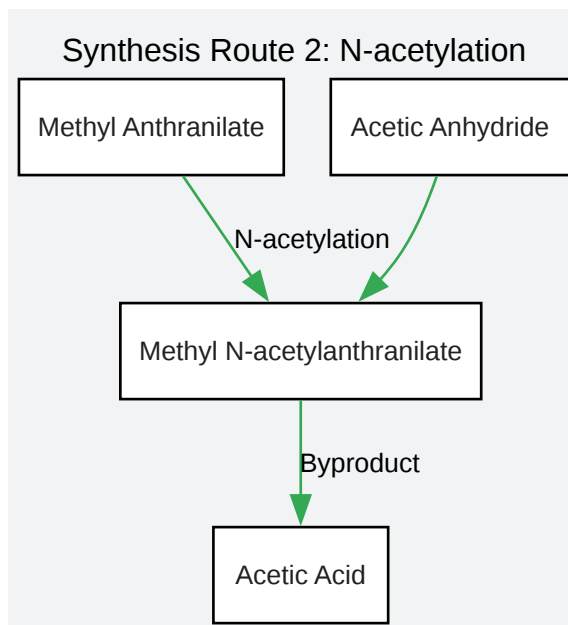
Synthesis Route 1: Esterification of N-acetylanthranilic Acid.

## Route 2: N-acetylation of Methyl Anthranilate

An alternative route involves the acetylation of the amino group of methyl anthranilate.

- **Reaction Setup:** Dissolve methyl anthranilate in a suitable solvent (e.g., dichloromethane or ethyl acetate) in a flask.
- **Reagent Addition:** Add an acetylating agent, such as acetic anhydride or acetyl chloride, to the solution. A base (e.g., pyridine or triethylamine) may be added to scavenge the acidic byproduct.
- **Reaction:** Stir the mixture at room temperature until the reaction is complete, as monitored by TLC.
- **Workup:** Quench the reaction with water or a dilute aqueous acid solution.
- **Extraction:** Separate the organic layer and wash it sequentially with water, a dilute solution of sodium bicarbonate, and brine.

- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo. The resulting solid can be purified by recrystallization.



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Synthesis Route 2: N-acetylation of Methyl Anthranilate.

## Applications in Research and Drug Development

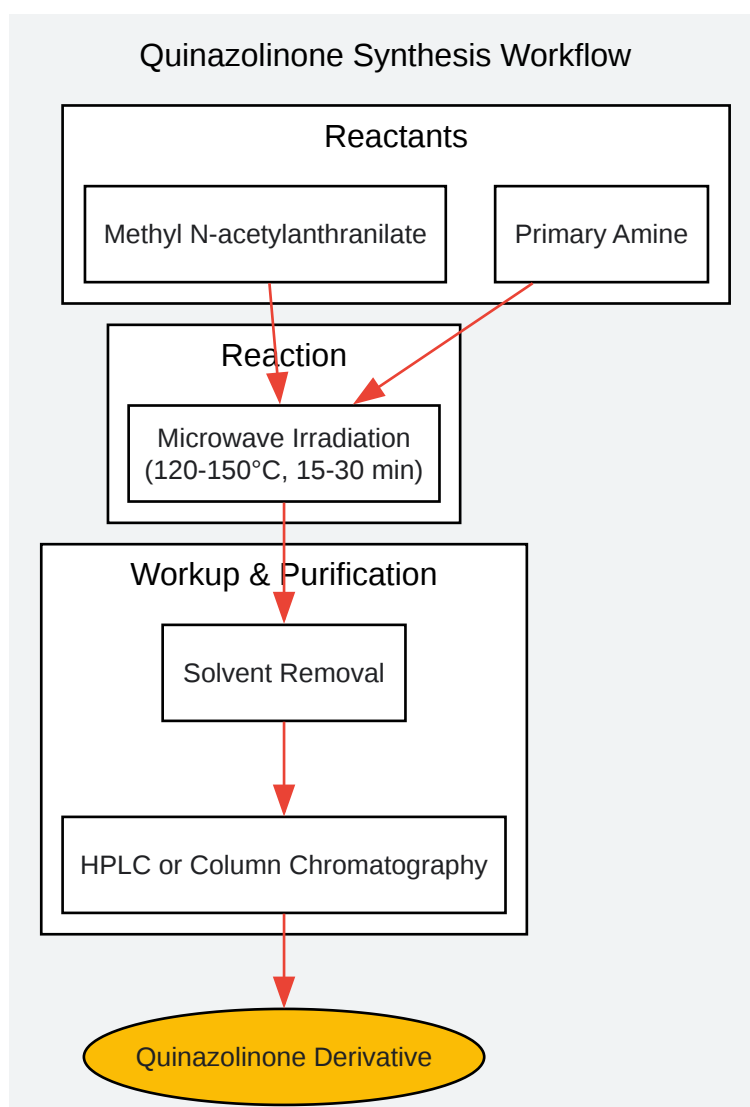
While **Methyl N-acetylanthranilate** is used in the flavor and fragrance industry, its primary significance for this audience lies in its role as a versatile chemical intermediate.[2]

## Synthesis of Quinazolinone Derivatives

**Methyl N-acetylanthranilate** is a key precursor in the synthesis of quinazolinones, a class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.[6] The synthesis often involves the reaction of the N-acetyl and methyl ester moieties with various reagents to form the pyrimidinone ring.

A common method involves the condensation of **Methyl N-acetylanthranilate** with a primary amine, which can be facilitated by microwave irradiation to reduce reaction times and improve yields.[6][7]

- **Reaction Setup:** In a microwave-safe vial, dissolve **Methyl N-acetylanthranilate** (1 equivalent) in a suitable solvent such as dimethylformamide (DMF) or ethanol.
- **Amine Addition:** Add the desired primary amine (1.2 equivalents) to the solution.
- **Microwave Irradiation:** Seal the vial and subject it to microwave irradiation at a temperature between 120-150°C for 15-30 minutes.<sup>[6]</sup>
- **Workup:** After cooling, remove the solvent under reduced pressure.
- **Purification:** The crude product is then purified by reverse-phase High-Performance Liquid Chromatography (HPLC) or column chromatography to yield the desired quinazolinone derivative.<sup>[6]</sup>



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General workflow for the synthesis of quinazolinone derivatives.

## Safety and Handling

**Methyl N-acetylanthranilate** should be handled in a well-ventilated area.[2] Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn.[2] Store in a cool, dry place away from incompatible materials.[2] For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

## Conclusion

**Methyl N-acetylanthranilate** is a valuable compound for synthetic chemists, particularly in the field of medicinal chemistry. Its utility as a precursor for biologically active quinazolinone scaffolds makes it a compound of interest for drug discovery and development programs. The synthetic routes are well-established, and its properties are well-characterized, providing a solid foundation for its use in research.

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## References

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